3-Iodo-3',4',5'-trifluorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

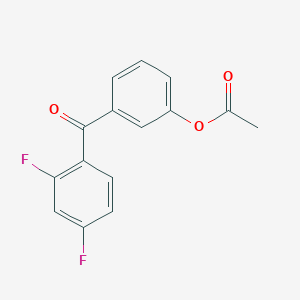

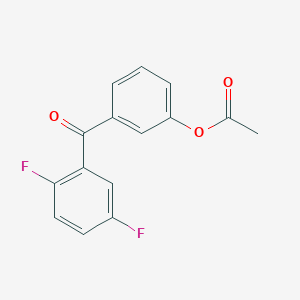

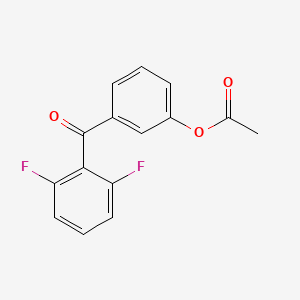

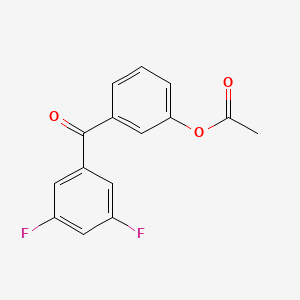

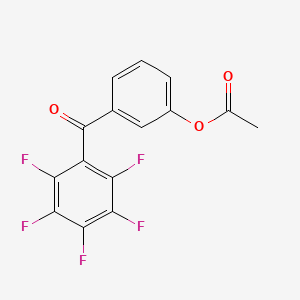

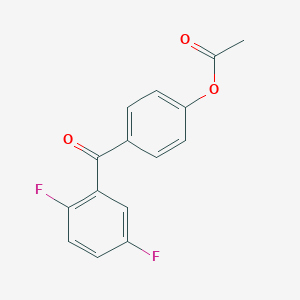

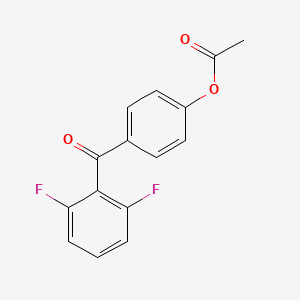

3-Iodo-3’,4’,5’-trifluorobenzophenone, also known as (3-iodophenyl) (3,4,5-trifluorophenyl)methanone, is a chemical compound with the molecular formula C13H6F3IO and a molecular weight of 362.09 . It is a product of Rieke Metals, Inc .

Molecular Structure Analysis

The InChI code for 3-Iodo-3’,4’,5’-trifluorobenzophenone is 1S/C13H6F3IO/c14-10-5-8 (6-11 (15)12 (10)16)13 (18)7-2-1-3-9 (17)4-7/h1-6H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

3-Iodo-3’,4’,5’-trifluorobenzophenone has a molecular weight of 362.09 .Applications De Recherche Scientifique

Microwave-Assisted Arylation

- The arylation of iodophenols, including 3-iodo variants, can be performed using microwave conditions. This method, detailed by Bálint et al. (2013), shows that such reactions can be efficiently carried out in the presence of K2CO3 in DMF, with the use of phase transfer catalysts in some cases (Bálint et al., 2013).

Electrophilic Cyclization in Selenophene Synthesis

- Schumacher et al. (2010) describe a synthesis method for highly functionalized 2,3-dihydroselenophenes from homopropargyl selenides, using electrophilic agents like I2, ICl, and PhSeBr. This study highlights the use of iodinated compounds in complex synthesis processes (Schumacher et al., 2010).

Identification and Control of Iodinated Disinfection Byproducts

- Research by Pan et al. (2016) sheds light on the formation of iodinated disinfection byproducts (I-DBPs) during cooking with chloraminated or chlorinated tap water and iodized salt. This study is significant in understanding the chemical reactions and potential health implications of I-DBPs in everyday environments (Pan et al., 2016).

Chemistry of Polyvalent Iodine

- A comprehensive review by Zhdankin and Stang (2008) covers the explosive development in the chemistry of polyvalent iodine compounds, including those related to 3-Iodo-3',4',5'-trifluorobenzophenone. These iodine derivatives are used in various oxidative transformations in organic synthesis due to their oxidizing properties and environmental friendliness (Zhdankin & Stang, 2008).

Suzuki Cross-Coupling Reactions

- The study by Chaumeil et al. (2000) demonstrates the Suzuki cross-coupling reaction of sterically hindered aryl boronates with iodinated benzoic acid derivatives, optimizing the process to obtain biaryls in good yield. This study provides insights into complex chemical reactions where iodinated compounds play a crucial role (Chaumeil et al., 2000).

Continuous Flow Iodination

- Research by Dunn et al. (2018) focuses on the iodination of specific benzonitriles under continuous flow conditions, offering insights into the synthesis of iodinated compounds and their potential applications in various industrial processes (Dunn et al., 2018).

Propriétés

IUPAC Name |

(3-iodophenyl)-(3,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F3IO/c14-10-5-8(6-11(15)12(10)16)13(18)7-2-1-3-9(17)4-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHJLXJCWINXBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)C2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F3IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-3',4',5'-trifluorobenzophenone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.